methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a chromen-3-yl group, which is a derivative of chromene, a type of aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another series of compounds were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the known structures of its subunits. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chromen-3-yl group is also aromatic and contains a six-membered benzene ring fused with a heterocyclic pyran ring .Scientific Research Applications
Antibacterial Effects and Synthesized Derivatives
Research has demonstrated the potential of compounds related to methyl 4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)benzoate in exhibiting antibacterial properties. For instance, Behrami and Dobroshi (2019) reported on the synthesis of novel organic compounds, including derivatives of 4-hydroxy-chromen-2-one, showing significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting a high level of antibacterial efficacy. This highlights the compound's relevance in designing new antibacterial agents A. Behrami & Florent Dobroshi, 2019.
Antimicrobial and Antifungal Activities
Further research by Raval, Naik, and Desai (2012) explored the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showing significant antibacterial and antifungal activities against various strains. This study indicates the compound's utility in developing antimicrobial agents with considerable efficacy J. Raval, B. N. Naik, & K. R. Desai, 2012.
Anticancer Potential
The anticancer activities of chromeno[4,3-b]pyridine derivatives, synthesized via reactions involving 2-oxo-2H-chromene derivatives, have been evaluated, particularly against breast cancer cell lines (MCF-7). Docking studies and molecular analysis suggest these compounds exhibit high activity, underscoring their potential in cancer therapy Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022.
Cytotoxic Activity
Another dimension of research has focused on the cytotoxic activities of thiazole derivatives bearing a coumarin nucleus. Studies such as those conducted by Gomha and Khalil (2012) have demonstrated the potential of these compounds to possess potent cytotoxic activity, which could be leveraged in designing new therapeutic agents for treating various diseases S. M. Gomha & K. Khalil, 2012.
Photoluminescent Properties
Research into the photoluminescent properties of 1,3,4-oxadiazole derivatives, including those related to this compound, has revealed their potential in developing materials with unique luminescent characteristics. These findings are pertinent to applications in electronic and photonic devices Jie Han, Fu-Li Wang, Feng-Yan Zhang, & Li-rong Zhu, 2010.
Mechanism of Action
Target of Action
The compound, Methyl 4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been known to exhibit a variety of therapeutic activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a variety of therapeutic activities .
Properties
IUPAC Name |
methyl 4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c1-27-19(25)13-8-6-12(7-9-13)18(24)23-21-22-16(11-29-21)15-10-14-4-2-3-5-17(14)28-20(15)26/h2-11H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGAAWCZBZQRGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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